1,4-Cyclohexanediol, monoacetate

acyl migration regiochemical stability enzymatic desymmetrization

1,4-Cyclohexanediol monoacetate (also referred to as 4-hydroxycyclohexyl acetate or 4-acetoxycyclohexanol) is a bifunctional cycloaliphatic building block bearing one free hydroxyl group and one acetyl-protected hydroxyl group on a cyclohexane ring. It is supplied as a mixture of cis and trans diastereomers (CAS 58512-50-8), with the individual trans (CAS 69558-44-7) and cis (CAS 72156-95-7) isomers also available.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
Cat. No. B12333743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexanediol, monoacetate
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(CCC1O)O
InChIInChI=1S/C6H12O2.C2H4O2/c7-5-1-2-6(8)4-3-5;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)
InChIKeyXVNWSLUUIUYWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Cyclohexanediol Monoacetate: Structural, Physicochemical, and Industrial Procurement Baseline


1,4-Cyclohexanediol monoacetate (also referred to as 4-hydroxycyclohexyl acetate or 4-acetoxycyclohexanol) is a bifunctional cycloaliphatic building block bearing one free hydroxyl group and one acetyl-protected hydroxyl group on a cyclohexane ring. It is supplied as a mixture of cis and trans diastereomers (CAS 58512-50-8), with the individual trans (CAS 69558-44-7) and cis (CAS 72156-95-7) isomers also available [1]. The compound has a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol, and is typically provided as a white crystalline solid with a purity specification of ≥98% . As a monoprotected diol, it serves as a strategic intermediate in polymer synthesis (polyesters, polycarbonates), pharmaceutical research, and enantioselective transformations where orthogonal hydroxyl reactivity is required [2].

Why 1,4-Cyclohexanediol Monoacetate Cannot Be Indiscriminately Substituted by Other Cyclohexanediol Derivatives


Although cyclohexanediol monoacetates share the same molecular formula (C₈H₁₄O₃), the position of the acetate and hydroxyl substituents on the ring (1,2- vs. 1,3- vs. 1,4-) dictates fundamentally different reactivity, stereochemical behavior, and downstream polymer properties. The 1,4-substitution pattern places the two oxygen functionalities in a para-like relationship, eliminating the anchimeric assistance and intramolecular acyl migration observed in vicinal (1,2-) analogs [1]. Furthermore, the cis/trans stereochemistry of the 1,4-monoacetate directly influences polymer crystallinity and thermal transitions in ways that 1,2- and 1,3-isomers cannot replicate [2]. The monoacetate also offers distinct advantages over the parent 1,4-cyclohexanediol by providing a pre-installed orthogonal protecting group, reducing downstream synthetic steps [3].

Quantitative Differentiation Evidence for 1,4-Cyclohexanediol Monoacetate Relative to Structural Analogs


Absence of Intramolecular Acyl Migration in 1,4-Monoacetate vs. 1,2-Monoacetate Isomers

For 1,2-cyclohexanediol monoacetate, intramolecular acetyl group equilibration via a six-membered cyclic intermediate leads to isomerization between the 1-acetoxy-2-ol and 2-acetoxy-1-ol forms, complicating purification and reducing regioisomeric purity [1]. In contrast, the 1,4-substitution pattern precludes this intramolecular acyl transfer, as confirmed by the observation that 'intramolecular acyl migration does not occur in the transformation of cis-monoacetate to the cis-diacetate' for 1,4-cyclohexanediol systems [2]. This provides superior regioisomeric stability during synthesis, storage, and downstream reactions.

acyl migration regiochemical stability enzymatic desymmetrization

Superior Regioselectivity in Nickel-Catalyzed Allylation of 2-Cyclohexene-1,4-diol Monoacetate

In the nickel-catalyzed allylation of 2-cyclohexene-1,4-diol monoacetate (a direct unsaturated analog of 1,4-cyclohexanediol monoacetate) with (alkenyl)ZnCl/TMEDA, a remarkable 94% SN2-type regioselectivity was achieved in good yield [1]. This level of regiocontrol is distinct from that observed with 4-cyclopentene-1,3-diol monoacetate (the 5-membered ring analog), which required different reagent systems to achieve comparable selectivity [2]. The 1,4-relationship of the acetate leaving group and the hydroxyl group in the cyclohexene scaffold is critical to this outcome.

nickel-catalyzed allylation SN2 regioselectivity cannabidiol synthesis

Cis/Trans Stereochemistry Drives Polymer Morphology and Thermal Properties in Polyesters Derived from 1,4-Cyclohexanediol

The cis/trans composition of the 1,4-cyclohexane moiety in polyester backbones directly controls polymer morphology. The trans isomer increases chain regularity and crystalline morphology, resulting in elevated melting points [1]. In polycarbonates derived from trans-1,4-cyclohexane units, high molecular weight polymers with melting points up to 205 °C (for the 1,4-butanediol-derived polycarbonate) have been achieved, whereas polymers from secondary diols gave lower molecular weight materials [2]. For the silicon-assisted AB monomer approach using monoprotected 1,4-cyclohexanediol, poly(1,4-cyclohexanecarbonate) with Mw = 20,000, Mn = 7,300, Tg = 138 °C, and TGA mass loss of 85% between 275–350 °C was obtained in ~65% yield [3]. In contrast, polyesters derived from 1,3-cyclohexyl diacid were found to be the most susceptible to hydrolysis among cyclohexyl-based polyesters [4].

cis/trans ratio polymer crystallinity melting point

1,4-Cyclohexanediol Demonstrates Validated Cryoprotectant Activity with Synergy to Anti-Freeze Proteins

Patent literature identifies 1,4-cyclohexanediol (the parent diol of the monoacetate) as one of two new cyclohexanediol compounds exhibiting cryoprotective activity, alongside 1,3-cyclohexanediol [1]. Critically, 1,4-cyclohexanediol is able to work in conjunction with naturally occurring anti-freeze proteins (AFPs) to promote cell survival after freezing in a cumulative manner [2]. Independent screening studies further identified 1,4-cyclohexanediol among outstanding cryoprotectants alongside ethylene glycol and DMSO [3]. The monoacetate derivative serves as a prodrug or protected form that can be hydrolyzed in situ to release the active 1,4-cyclohexanediol cryoprotectant, offering formulation flexibility not available with the free diol [4].

cryopreservation anti-freeze protein synergy cell viability

Monoacetylation Selectivity of 1,4-Cyclohexanediol Under Solid-Phase and Ketene Acetal Conditions

The monoacetylation of symmetrical diols is inherently challenging due to competing diacetylation. Under cyclic ketene acetal-mediated conditions, 100% monoacetylation selectivity was achieved for symmetrical diols including 1,4-cyclohexanediol, with no diacetate detected [1]. In contrast, routine acetylation of 1,2-cyclohexanediol with 1 equivalent of acetic anhydride produces mixtures of monoacetate, diacetate, and unreacted diol [2]. For the monoprotection of 1,4-cyclohexanediol by esterification, moderate yields were reported using 2,2'-bis(phenyldioxymethyl)propionyl chloride as the acylating agent [3]. A patent describing the synthesis of cis-1,4-cyclohexanediol via the monoacetate intermediate reported a combined yield of 42.3% for the cis isomer after reduction and hydrolysis [4].

monoprotection selectivity cyclic ketene acetal solid-phase synthesis

Enzymatic Desymmetrization Selectivity: Cis-1,3- vs. Cis-1,4-Cyclohexanediol Monoacetate Formation

Metal- and enzyme-catalyzed dynamic transformation of cis/trans-1,3-cyclohexanediol using PS-C lipase gave a high diastereoselectivity for cis-diacetate with a cis/trans ratio of 97:3 [1]. For 1,4-cyclohexanediol systems, enzymatic methods have been applied to convert 1,4-cyclohexanediol to monoacetal derivatives for chiral building block synthesis [2]. While direct comparative data between 1,3- and 1,4-substrates under identical enzymatic conditions are limited, the distinct regiochemistry leads to different enzyme recognition: 1,3-diols present a prochiral meso center amenable to desymmetrization, whereas 1,4-diols require different enzymatic strategies [3].

enzymatic desymmetrization lipase dynamic kinetic resolution

Optimal Application Scenarios for 1,4-Cyclohexanediol Monoacetate Based on Evidence


Biodegradable Polyester and Polycarbonate Synthesis Requiring Tunable Crystallinity

The cis/trans ratio of 1,4-cyclohexanediol monoacetate directly controls polymer chain regularity, crystallinity, and melting point [1]. In polycarbonate synthesis, the monoprotected AB monomer approach yields poly(1,4-cyclohexanecarbonate) with Mw = 20,000, Tg = 138 °C, and 85% mass loss between 275–350 °C [2]. This is ideally suited for medical-grade biodegradable polymers where precise thermal and degradation profiles are mandatory.

Cannabidiol and Terpenoid Natural Product Synthesis via Regioselective Allylation

The 2-cyclohexene-1,4-diol monoacetate scaffold (the unsaturated analog) delivers 94% SN2-type regioselectivity in nickel-catalyzed allylation with (alkenyl)ZnCl/TMEDA [1]. This enables efficient construction of cannabidiol, its tail-modified analogs, and unnatural isomers, providing a reliable synthetic platform for cannabinoid research and drug discovery programs.

Cell Cryopreservation Formulations with Anti-Freeze Protein Synergy

1,4-Cyclohexanediol (the hydrolysis product of the monoacetate) is a validated cryoprotectant that works cumulatively with anti-freeze proteins to enhance post-thaw cell survival [1]. The monoacetate serves as a stable prodrug that can be formulated into cryopreservation media and hydrolyzed in situ, offering handling and solubility advantages over the free diol [2]. This is particularly relevant for cell therapy and biobanking applications.

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

The 1,4-substitution pattern of the monoacetate eliminates intramolecular acyl migration that plagues 1,2-diol monoacetates, ensuring regioisomeric fidelity throughout synthetic sequences [1]. Combined with established monoprotection/deprotection protocols using benzyl ethers or silyl protecting groups on the second hydroxyl [2], this compound enables efficient divergent synthesis of functionalized cyclohexane derivatives for pharmaceutical intermediate production.

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